

Technical Guide: Solubility Profile of 2-Iodo-5-nitropyridine in Common Organic Solvents

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Compound of Interest

Compound Name: **2-Iodo-5-nitropyridine**

Cat. No.: **B186300**

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **2-Iodo-5-nitropyridine** is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] A thorough understanding of its solubility in common organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. While some sources indicate its general solubility in organic solvents, specific quantitative data is not readily available in public literature.^[2] This technical guide provides a comprehensive framework for the experimental determination and presentation of the solubility of **2-Iodo-5-nitropyridine**. It includes detailed experimental protocols for both qualitative and quantitative solubility assessment and a standardized format for data presentation to facilitate comparison and interpretation.

Introduction to the Solubility of 2-Iodo-5-nitropyridine

2-Iodo-5-nitropyridine is a solid crystalline compound with a melting point in the range of 163-168 °C.^[3] Its molecular structure, featuring a polar nitro group and a halogen atom on a pyridine ring, suggests a nuanced solubility profile that is dependent on the polarity and hydrogen bonding capabilities of the solvent. The determination of its solubility is a fundamental step in its application in chemical synthesis and product formulation.

Data Presentation: A Template for Solubility Analysis

To ensure consistency and comparability of solubility data, it is recommended to present experimental findings in a structured format. The following table serves as a template for reporting the solubility of **2-iodo-5-nitropyridine** in a range of common organic solvents at a specified temperature (e.g., 25 °C).

Solvent	Solvent Class	Qualitative Solubility	Quantitative Solubility (g/100 mL)	Quantitative Solubility (mg/mL)	Quantitative Solubility (mol/L)	Mole Fraction (x)
Methanol	Alcohol (Polar, Protic)					
Ethanol	Alcohol (Polar, Protic)					
Isopropanol	Alcohol (Polar, Protic)					
Acetone	Ketone (Polar, Aprotic)					
Ethyl Acetate	Ester (Polar, Aprotic)					
Dichloromethane	Halogenated (Polar, Aprotic)					
Chloroform	Halogenated (Polar, Aprotic)					
Tetrahydrofuran (THF)	Ether (Polar, Aprotic)					
Toluene	Aromatic Hydrocarbon (Nonpolar)					

	Aliphatic
Hexane	Hydrocarbon (Nonpolar)
Dimethyl Sulfoxide (DMSO)	Sulfoxide (Polar, Aprotic)
N,N-Dimethylformamide (DMF)	Amide (Polar, Aprotic)

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of **2-iodo-5-nitropyridine**.

This rapid screening method provides a general classification of solubility.

Objective: To quickly assess whether **2-iodo-5-nitropyridine** is soluble, partially soluble, or insoluble in a given solvent.

Materials:

- **2-Iodo-5-nitropyridine**
- A selection of organic solvents (see table above)
- Small test tubes or vials
- Vortex mixer
- Spatula

Procedure:

- Add approximately 30 mg of **2-iodo-5-nitropyridine** to a clean, dry test tube.
- Add 1 mL of the selected solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer for 60 seconds.
- Visually inspect the solution against a dark background.
- Record the observation as:
 - Soluble: No solid particles are visible.
 - Partially Soluble: Some solid has dissolved, but undissolved particles remain.
 - Insoluble: The solid appears largely undissolved.
- If the compound is not soluble at room temperature, gently heat the test tube in a water bath and observe any changes in solubility. Note the temperature at which dissolution occurs.

This method provides a precise measurement of solubility at a given temperature.

Objective: To determine the exact concentration of a saturated solution of **2-iodo-5-nitropyridine** in a specific solvent.

Materials:

- **2-Iodo-5-nitropyridine**
- Selected organic solvent
- Scintillation vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (0.2 μ m, PTFE or other solvent-compatible material)
- Pre-weighed glass vials
- Analytical balance

- Pipettes
- Drying oven or vacuum desiccator

Procedure:

- Add an excess amount of **2-iodo-5-nitropyridine** to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
- Pipette a known volume (e.g., 5 mL) of the chosen solvent into the vial.
- Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures the formation of a saturated solution.
- After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
- Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any solid particles.
- Transfer the filtered supernatant to a pre-weighed glass vial.
- Record the exact weight of the vial with the solution.
- Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or by using a vacuum desiccator.
- Once the solvent is completely evaporated and the vial has returned to room temperature, weigh the vial containing the dried solid residue.
- Calculate the solubility using the mass of the residue and the volume of the supernatant.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.



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Caption: Workflow for quantitative solubility determination.

Conclusion

The solubility of **2-iodo-5-nitropyridine** is a crucial parameter for its effective use in research and development. This guide provides a standardized approach to experimentally determine and report its solubility in common organic solvents. By following these protocols, researchers can generate reliable and comparable data, which will aid in the rational design of synthetic routes, purification strategies, and ultimately, the development of novel products.

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- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 2-Iodo-5-nitropyridine in Common Organic Solvents]. BenchChem, [2026]. [Online PDF]. Available at:

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